Bis(cyclopentadienyl)ruthenium

Description

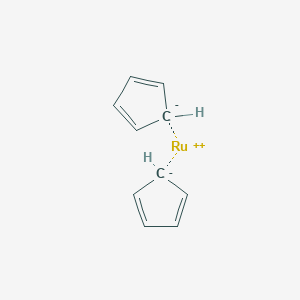

Structure

3D Structure of Parent

Properties

CAS No. |

1287-13-4 |

|---|---|

Molecular Formula |

C10H20Ru |

Molecular Weight |

241.3 g/mol |

IUPAC Name |

cyclopentane;ruthenium |

InChI |

InChI=1S/2C5H10.Ru/c2*1-2-4-5-3-1;/h2*1-5H2; |

InChI Key |

JNUAMWJBOWJMAH-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |

Canonical SMILES |

C1CCCC1.C1CCCC1.[Ru] |

Other CAS No. |

1287-13-4 |

Pictograms |

Irritant |

Synonyms |

ruthenocene |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Metallocene: A Technical History of the Discovery of Bis(cyclopentadienyl)ruthenium

A pivotal moment in organometallic chemistry, the discovery of bis(cyclopentadienyl)ruthenium, or ruthenocene, in 1952 by Sir Geoffrey Wilkinson expanded the then-nascent field of metallocene chemistry, building upon the groundbreaking discovery of its iron analogue, ferrocene (B1249389), just a year prior. This guide provides an in-depth technical account of the discovery, detailing the original synthesis, subsequent preparative methods, and the initial characterization of this remarkable sandwich compound.

Historical Context: The Ferrocene Precedent

The discovery of ferrocene in 1951 ignited a firestorm of research into organometallic compounds. Its unusual stability and "sandwich" structure, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings, challenged existing bonding theories. It was in this exciting scientific climate that Geoffrey Wilkinson, a key figure in elucidating the structure of ferrocene, turned his attention to other transition metals, leading to the synthesis of ruthenocene.[1][2]

The Initial Synthesis: A Grignard Reaction Approach

In his seminal 1952 publication in the Journal of the American Chemical Society, Geoffrey Wilkinson reported the first synthesis of ruthenocene.[3] The preparation involved the reaction of ruthenium(III) acetylacetonate (B107027) with a five-fold excess of cyclopentadienylmagnesium bromide, a Grignard reagent.[4] This low-yield synthesis, however, firmly established the existence of a stable ruthenium analogue of ferrocene.[5][6]

Experimental Protocols

Wilkinson's Original Synthesis (1952)

A later, more detailed, and higher-yielding procedure was published in Organic Syntheses, which has become a standard method for the preparation of ruthenocene. This method involves the reaction of in situ-prepared "ruthenium dichloride" with sodium cyclopentadienide.

Improved Synthesis via Sodium Cyclopentadienide (Organic Syntheses) [5]

This procedure provides a more reliable and higher yield of ruthenocene (56-69%).

-

Apparatus: A 500-ml, three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel with a nitrogen inlet.

-

Reagents:

-

1,2-Dimethoxyethane (B42094) (300 ml), dried and distilled.

-

Sodium (7.2 g, 0.312 g-atom), as wire or freshly cut pieces.

-

Cyclopentadiene (31.0 ml, 0.376 mole), freshly prepared from dicyclopentadiene.

-

Ruthenium trichloride (B1173362) (14.6 g, 0.07 mole).

-

Ruthenium metal powder (2.4 g, 0.024 g-atom).

-

-

Procedure:

-

The system is purged with nitrogen, and 1,2-dimethoxyethane and sodium are added to the flask.

-

Cyclopentadiene is added dropwise with stirring to form sodium cyclopentadienide. The mixture is heated to ensure all the sodium reacts.

-

A mixture of ruthenium trichloride and ruthenium metal is added, and the reaction mixture is heated and stirred under nitrogen for 80 hours just below reflux temperature.

-

The solvent is removed under reduced pressure.

-

The solid residue is transferred to a sublimator in a dry-box under a nitrogen atmosphere.

-

Ruthenocene is sublimed at 0.1 mm pressure with a heating bath at 130°C.

-

The sublimate is dissolved in benzene (B151609) and passed through an activated alumina (B75360) column.

-

Evaporation of the benzene yields crystalline ruthenocene.

-

Structural and Physical Properties

Ruthenocene presents as a pale yellow, volatile solid.[1] It is a stable organometallic compound, insoluble in water but soluble in most organic solvents.[1][4] A key structural feature of ruthenocene is that the cyclopentadienyl rings are in an eclipsed conformation in the solid state, which contrasts with the staggered conformation of ferrocene.[1] This difference is attributed to the larger ionic radius of ruthenium, which increases the distance between the rings and reduces steric hindrance.[1]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀Ru | [4] |

| Molar Mass | 231.26 g/mol | [4] |

| Appearance | Pale yellow powder | [1][4] |

| Melting Point | 195-200 °C | [1][4] |

| Boiling Point | 278 °C | [4] |

| Density | 1.86 g/cm³ (25 °C) | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents | [1] |

| Original Synthesis Yield | 20% | [5] |

| Improved Synthesis Yield | 56-69% | [5] |

Chemical Reactivity and Electronic Structure

Ruthenocene is isoelectronic with ferrocene and has 18 valence electrons, which contributes to its high stability.[4] It undergoes many similar reactions to ferrocene, such as electrophilic substitution.[5] However, a notable difference is its oxidation behavior. Ruthenocene typically undergoes a two-electron oxidation, in contrast to the one-electron oxidation of ferrocene.[1][4]

Visualizing the Synthesis and Structure

Synthesis of Ruthenocene

Caption: Synthetic routes to ruthenocene.

Structural Comparison of Metallocenes

Caption: Conformations of ferrocene and ruthenocene.

Conclusion

The discovery of ruthenocene by Geoffrey Wilkinson was a landmark achievement that significantly contributed to the burgeoning field of organometallic chemistry. It demonstrated that the novel sandwich structure of ferrocene was not unique to iron and paved the way for the synthesis and study of a wide array of metallocenes. The subsequent development of more efficient synthetic routes has made ruthenocene and its derivatives readily accessible for applications in catalysis, materials science, and medicine.

References

A Technical Guide to the Fundamental Properties of Ruthenocene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the fundamental properties of ruthenocene, (C₅H₅)₂Ru. As an organometallic sandwich compound, its unique structural, electronic, and chemical characteristics make it a subject of significant interest in catalysis, materials science, and medicinal chemistry. This guide details its physical and chemical properties, molecular and electronic structure, spectroscopic signatures, and redox behavior. Detailed experimental protocols for its synthesis, purification, and characterization are provided to support practical application and further research.

Physical and Chemical Properties

Ruthenocene, or bis(η⁵-cyclopentadienyl)ruthenium(II), is a pale yellow, volatile solid at standard conditions.[1] It is classified as a metallocene, analogous to the well-known ferrocene (B1249389).[1][2] Unlike many organometallic compounds, ruthenocene is air-stable.[3] It is generally insoluble in water but shows good solubility in most common organic solvents.[1]

| Property | Value | References |

| Chemical Formula | C₁₀H₁₀Ru | [1][4][5] |

| Molar Mass | 231.26 g/mol | [1][4][5] |

| Appearance | Pale yellow or white/amber crystalline powder | [1][4][5] |

| Density | 1.86 g/cm³ (at 25 °C) | [1] |

| Melting Point | 195 to 205 °C (383 to 401 °F) | [1][4][5] |

| Boiling Point | 278 °C (532 °F) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Electron Count | 18 | [2] |

Molecular and Electronic Structure

The molecular structure of ruthenocene consists of a central ruthenium(II) ion "sandwiched" between two parallel cyclopentadienyl (B1206354) (Cp) rings.[1][2] The bonding involves the π-electron systems of the Cp rings filling the d-orbitals of the ruthenium center, leading to a highly stable 18-electron configuration.[2]

A key structural distinction from ferrocene is the conformation of the Cp rings. In the solid state, ruthenocene crystallizes with the rings in an eclipsed conformation.[1][6][7] This is in contrast to ferrocene, which adopts a staggered conformation.[1] The preference for the eclipsed form in ruthenocene is attributed to the larger ionic radius of ruthenium compared to iron. This increases the distance between the Cp rings, thereby minimizing steric hindrance and making the eclipsed arrangement energetically favorable.[1]

References

Pioneering the Sandwich: The First Synthesis of Bis(cyclopentadienyl)ruthenium

A Technical Guide on the Inaugural Synthesis of Ruthenocene

This technical guide provides a detailed account of the first successful synthesis of bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene. This pivotal achievement in organometallic chemistry was first reported by Geoffrey Wilkinson in 1952, expanding the then-nascent field of metallocene chemistry. This document outlines the original experimental protocol, alongside a more efficient subsequent method, presenting quantitative data in a comparative format. Detailed methodologies and process diagrams are included to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Following the discovery and structural elucidation of ferrocene, the field of organometallic chemistry was poised for the synthesis of analogous "sandwich" compounds with other transition metals. Geoffrey Wilkinson, a key figure in the characterization of ferrocene, reported the synthesis of its ruthenium counterpart, ruthenocene, in 1952.[1][2] The initial synthesis involved the reaction of a ruthenium(III) salt with a cyclopentadienyl (B1206354) Grignard reagent. While successful in producing the novel compound, the yield was modest. Shortly thereafter, an improved method utilizing ruthenium trichloride (B1173362) and sodium cyclopentadienide (B1229720) was developed, offering a more efficient route to this stable, pale yellow solid.[3]

Comparative Synthesis Data

The following table summarizes the key quantitative data from the original and an improved early synthesis of ruthenocene.

| Parameter | First Synthesis (Wilkinson, 1952) | Improved Synthesis |

| Ruthenium Source | Ruthenium(III) acetylacetonate (B107027) | Ruthenium(III) chloride |

| Cyclopentadienyl Source | Cyclopentadienylmagnesium bromide | Sodium cyclopentadienide |

| Solvent | Not explicitly stated in initial brief communication | 1,2-Dimethoxyethane (B42094) |

| Reaction Time | Not explicitly stated in initial brief communication | 80 hours |

| Reaction Temperature | Not explicitly stated in initial brief communication | Slightly below reflux |

| Yield | ~20%[3] | 56-69%[3] |

| Melting Point | 199-200 °C | 199-200 °C[3] |

Experimental Protocols

First Synthesis: Reaction of Ruthenium(III) Acetylacetonate with Cyclopentadienylmagnesium Bromide (Wilkinson, 1952)

The inaugural synthesis of ruthenocene was achieved through the reaction of ruthenium(III) acetylacetonate with an excess of cyclopentadienylmagnesium bromide.[3]

Experimental Protocol:

While the original 1952 publication was a brief communication and did not provide a detailed experimental section, the described reaction involves the following key steps:

-

Preparation of Cyclopentadienylmagnesium Bromide: This Grignard reagent is prepared by the reaction of magnesium metal with bromocyclopentane (B41573) or by the reaction of a simple Grignard reagent (e.g., ethylmagnesium bromide) with cyclopentadiene (B3395910).

-

Reaction with Ruthenium(III) Acetylacetonate: A solution of ruthenium(III) acetylacetonate in a suitable anhydrous solvent (likely an ether such as diethyl ether or tetrahydrofuran) is treated with a significant excess of the freshly prepared cyclopentadienylmagnesium bromide solution.

-

Reaction Quench and Work-up: The reaction mixture is carefully quenched, typically with an aqueous solution of a mild acid.

-

Extraction and Purification: The product is extracted into an organic solvent. Purification of the crude product is achieved by sublimation, yielding pale yellow crystals of ruthenocene.

Improved Synthesis: Reaction of Ruthenium(III) Chloride with Sodium Cyclopentadienide

A more efficient and higher-yielding synthesis was developed, which has become a more common laboratory preparation.

Experimental Protocol:

A 500-ml, three-necked flask is equipped with a stirrer, reflux condenser, and a dropping funnel with a nitrogen inlet.

-

Preparation of Sodium Cyclopentadienide:

-

The system is purged with nitrogen.

-

300 ml of dry 1,2-dimethoxyethane and 7.2 g (0.312 g-atom) of sodium are added to the flask.

-

While stirring, 31.0 ml (0.376 mole) of cyclopentadiene is added dropwise.

-

The mixture is stirred and gently warmed for 1–2 hours until all the sodium has reacted.[3]

-

-

Reaction with Ruthenium Trichloride:

-

A mixture of 14.6 g (0.07 mole) of ruthenium trichloride and 2.4 g (0.024 g-atom) of ruthenium metal is added to the sodium cyclopentadienide solution.

-

The reaction mixture is stirred and heated at just below the reflux temperature for 80 hours under a nitrogen atmosphere.[3]

-

-

Isolation and Purification:

-

The solvent is removed under reduced pressure.

-

The solid residue is transferred to a sublimator in a dry, nitrogen-filled glovebox.

-

The product is sublimed at 0.1 mm pressure with a heating bath at 130°C.

-

The sublimate is dissolved in benzene (B151609) and passed through a column of activated alumina.

-

Evaporation of the benzene yields 12.2–15.1 g (56–69%) of ruthenocene as a pale yellow crystalline solid.[3]

-

Synthesis and Purification Workflow

The following diagrams illustrate the chemical reaction for the first synthesis of ruthenocene and the general workflow for its synthesis and purification.

References

An In-depth Technical Guide to the Electronic Structure of Bis(cyclopentadienyl)ruthenium

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene (RuCp₂), is a neutral, 18-electron sandwich complex isoelectronic with the archetypal metallocene, ferrocene. Its remarkable stability, well-defined redox behavior, and unique electronic properties have established it as a significant subject of study in organometallic chemistry and a versatile building block in materials science and medicinal chemistry. This technical guide provides a comprehensive analysis of the electronic structure of ruthenocene, amalgamating experimental data from crystallographic and spectroscopic investigations with insights from computational chemistry. A thorough understanding of its electronic framework is paramount for the rational design of ruthenocene-based catalysts, functional materials, and therapeutic agents.

Molecular Geometry and Symmetry

The molecular structure of ruthenocene has been unequivocally determined by single-crystal X-ray diffraction. In the solid state, it adopts an eclipsed conformation of the two cyclopentadienyl (B1206354) (Cp) rings, belonging to the D₅h point group.[1][2] This contrasts with ferrocene, which favors a staggered (D₅d) conformation in the crystalline phase. The larger ionic radius of ruthenium compared to iron increases the inter-ring distance, thereby minimizing steric hindrance and making the eclipsed conformation energetically favorable.[2]

Crystallographic Data

The following table summarizes key structural parameters for ruthenocene obtained from X-ray diffraction studies.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | Pnma | [1][3] |

| a (Å) | 7.13 | [3] |

| b (Å) | 8.99 | [3] |

| c (Å) | 12.81 | [3] |

| Ru-C distance (Å) | 2.21 (average) | [3] |

| C-C distance in ring (Å) | 1.43 (average) | [3] |

| Ru to Cp centroid (Å) | 1.816 | |

| Inter-ring distance (Å) | 3.68 |

Electronic Configuration and Molecular Orbital Theory

Ruthenocene is a diamagnetic complex with a central ruthenium atom in the +2 oxidation state (a d⁶ configuration). The two cyclopentadienyl ligands each contribute six π-electrons, resulting in a stable 18-electron configuration that adheres to the 18-electron rule.[4] The electronic structure is best described by molecular orbital (MO) theory, which considers the interactions between the valence 4d orbitals of ruthenium and the π molecular orbitals of the two cyclopentadienyl rings.

Qualitative Molecular Orbital Diagram

The interaction between the metal d-orbitals and the symmetry-adapted linear combinations (SALCs) of the Cp π-orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The frontier orbitals, which dictate much of the chemical reactivity and electronic properties, are predominantly of metal d-character. The highest occupied molecular orbital (HOMO) and the next highest occupied molecular orbitals are of particular interest. In the D₅h symmetry of eclipsed ruthenocene, the valence molecular orbitals derived from the Ru 4d orbitals are the non-bonding a₁' (primarily d_z²_), the bonding e₂' (primarily d_xy_ and d_x²-y²_), and the bonding e₁' (primarily d_xz_ and d_yz_). Computational studies have shown that the a₁' and e₂' orbitals are very close in energy, and their relative ordering can be sensitive to the computational method employed.[4]

Ionization Energies

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of the valence electrons, which correspond to the energies of the molecular orbitals. The He(I) photoelectron spectrum of ruthenocene exhibits a series of bands corresponding to the removal of electrons from the highest occupied molecular orbitals.

| Ionization Energy (eV) | Assignment | Reference |

| 6.88 | a₁' (Ru 4d) | |

| 7.30 | e₂' (Ru 4d) | |

| 8.7 | e₁' (Cp π) | |

| 11.2 | e₁'' (Cp π) | |

| 12.2 | a₂'' (Cp π) | |

| 13.4 | (Cp σ) |

Note: The exact values and assignments can vary slightly between different studies.

Experimental Protocols

Synthesis and Crystallization of Ruthenocene

A common laboratory synthesis involves the reaction of ruthenium(III) chloride with sodium cyclopentadienide.[5]

Synthesis Workflow:

References

- 1. unige.ch [unige.ch]

- 2. Ionization efficiency data and fragmentation mechanisms for ferrocene, nickelocene, and ruthenocene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. summit.sfu.ca [summit.sfu.ca]

An In-depth Technical Guide to the Molecular Orbital Diagram of Ruthenocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenocene, [Ru(η⁵-C₅H₅)₂], is a metallocene compound that has garnered significant interest in organometallic chemistry and materials science due to its remarkable stability, unique electronic properties, and potential applications in catalysis and medicine. A thorough understanding of its electronic structure, as described by its molecular orbital (MO) diagram, is fundamental to elucidating its reactivity and designing novel ruthenocene-based functional materials and therapeutics. This technical guide provides a comprehensive overview of the molecular orbital diagram of ruthenocene, supported by quantitative data from computational studies and experimental evidence from spectroscopic techniques.

Molecular Orbital Theory of Ruthenocene

The molecular orbital diagram of ruthenocene, which possesses D₅h symmetry, arises from the interaction between the valence atomic orbitals of the central ruthenium atom and the π molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands. The valence orbitals of ruthenium involved in bonding are the 4d, 5s, and 5p orbitals. The π molecular orbitals of the two Cp rings combine to form symmetry-adapted linear combinations (SALCs) that can interact with the metal orbitals of corresponding symmetry.

The resulting molecular orbitals are classified according to the irreducible representations of the D₅h point group: a₁', a₂', e₁', e₂', a₁", a₂", e₁", and e₂". The bonding in ruthenocene is characterized by strong covalent interactions between the ruthenium d-orbitals and the Cp π-orbitals, leading to a stable 18-electron configuration.

Quantitative Molecular Orbital Analysis

Density Functional Theory (DFT) calculations provide valuable quantitative insights into the energy levels and composition of the molecular orbitals in ruthenocene. The table below summarizes the calculated ground-state orbital energies and their charge distribution for the upper valence molecular orbitals.[1]

| Molecular Orbital (Symmetry) | Orbital Energy (eV) | % Ru | % C | % H |

| 4e₁' | - | - | - | - |

| 5a₁' | -5.12 | 68 | 28 | 4 |

| 3e₂' | -5.59 | 56 | 41 | 3 |

| 4a₁' | - | - | - | - |

| 2e₂' | - | - | - | - |

| 3a₁' | - | - | - | - |

| 2e₁' | - | - | - | - |

| 1e₂' | - | - | - | - |

| 1e₁' | - | - | - | - |

| 2a₁' | - | - | - | - |

| 1a₁' | - | - | - | - |

Note: A more comprehensive table with a wider range of orbitals and their percentage compositions from various computational studies would provide a more complete picture.

The highest occupied molecular orbital (HOMO) in ruthenocene is a subject of ongoing research, with computational studies suggesting that the a₁' and e₂' orbitals are very close in energy.[2] The precise ordering can be sensitive to the computational method employed. The lowest unoccupied molecular orbital (LUMO) is of e₁' symmetry.

Experimental Determination of Orbital Energies

Experimental techniques, primarily Ultraviolet Photoelectron Spectroscopy (UPS), are employed to probe the electronic structure of molecules by measuring their ionization energies. According to Koopmans' theorem, the negative of the ionization energy for the removal of an electron from a particular molecular orbital is approximately equal to the energy of that orbital.

Experimental Ionization Potentials of Ruthenocene

The following table summarizes experimentally determined ionization potentials for ruthenocene.

| Ionization Band | Ionization Energy (eV) | Orbital Assignment |

| 1st | 7.45 | a₁' / e₂' |

| 2nd | 8.15 | e₂' / a₁' |

| 3rd | 9.3 | e₁' |

Note: The assignment of the first two closely spaced bands is debated in the literature.

Experimental Protocols

Synthesis and Purification of Ruthenocene for Spectroscopic Analysis

A high-purity sample is essential for obtaining reliable spectroscopic data. The following protocol outlines a common synthetic route and purification method.

Synthesis:

-

In a nitrogen-filled glovebox, sodium cyclopentadienide (B1229720) (NaCp) is prepared by reacting sodium metal with freshly cracked cyclopentadiene (B3395910) in tetrahydrofuran (B95107) (THF).

-

Ruthenium(III) chloride (RuCl₃) is added to the NaCp solution, and the mixture is refluxed under a nitrogen atmosphere.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude ruthenocene is extracted with a suitable solvent, such as petroleum ether or benzene.[3]

Purification:

-

The extracted ruthenocene is purified by column chromatography on alumina.

-

Further purification is achieved by sublimation under vacuum, which yields pale yellow crystals of ruthenocene.[3][4]

Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS) of Ruthenocene

Instrumentation:

-

A high-resolution photoelectron spectrometer equipped with a helium discharge lamp (providing He Iα radiation at 21.22 eV).

-

A high-vacuum system to maintain a pressure in the range of 10⁻⁶ to 10⁻⁷ torr in the sample chamber.

-

A sample inlet system capable of introducing a stable vapor of ruthenocene into the ionization region.

Procedure:

-

A crystalline sample of purified ruthenocene is placed in a sample holder within the inlet system.

-

The sample is gently heated to produce a sufficient vapor pressure for measurement. The temperature should be carefully controlled to avoid thermal decomposition.

-

The ruthenocene vapor is introduced into the ionization region of the spectrometer, where it is irradiated with He Iα photons.

-

The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.

-

The photoelectron spectrum is recorded as a plot of electron counts versus binding energy (ionization energy). The binding energy (BE) is calculated using the equation: BE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the photoelectron.

Visualization of the Molecular Orbital Diagram

The following diagram, generated using the DOT language, provides a qualitative representation of the molecular orbital energy levels in ruthenocene, showing the interaction between the ruthenium atomic orbitals and the cyclopentadienyl ligand π orbitals.

Caption: Qualitative molecular orbital diagram of ruthenocene.

Conclusion

The molecular orbital diagram of ruthenocene provides a robust framework for understanding its electronic structure and predicting its chemical behavior. The combination of computational and experimental approaches has yielded a detailed, albeit still debated in some finer points, picture of the bonding in this important organometallic compound. For researchers in drug development and materials science, a firm grasp of the molecular orbitals of ruthenocene is crucial for the rational design of new molecules with tailored electronic and reactive properties. Further high-resolution spectroscopic studies and advanced theoretical calculations will continue to refine our understanding of the electronic landscape of ruthenocene and its derivatives.

References

physical characteristics of solid ruthenocene

An In-depth Technical Guide to the Core Physical Characteristics of Solid Ruthenocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenocene, with the chemical formula (C₅H₅)₂Ru, is a highly stable organometallic compound belonging to the metallocene family.[1] It consists of a ruthenium atom "sandwiched" between two parallel cyclopentadienyl (B1206354) (Cp) rings.[1][2] This pale yellow, volatile solid has garnered significant interest in materials science, catalysis, and medicinal chemistry due to its unique electronic structure, stability, and redox properties.[2][3] This guide provides a comprehensive overview of the core , detailing its structural, thermal, and spectroscopic properties. It includes detailed experimental protocols for characterization and summarizes quantitative data for ease of reference.

Physicochemical and Structural Properties

Solid ruthenocene is typically a pale yellow to amber crystalline powder.[1][3][4] Unlike its isoelectronic analogue ferrocene, which adopts a staggered conformation in its crystalline state, ruthenocene crystallizes with the cyclopentadienyl rings in an eclipsed conformation.[1][5] This structural difference is attributed to the larger ionic radius of ruthenium, which increases the inter-ring distance, thereby minimizing steric hindrance and favoring the eclipsed arrangement.[1]

Summary of Physical Properties

The fundamental physical and chemical properties of ruthenocene are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀Ru | [1][2][3] |

| Molar Mass | 231.26 g/mol | [1][2][3] |

| Appearance | Pale yellow, white, amber, or dark green crystalline powder | [1][3][4] |

| Melting Point | 195 - 205 °C (Sublimes before melting) | [1][3][4][6] |

| Boiling Point | 278 °C | [1][2] |

| Density | 1.86 - 1.876 g/cm³ at 25 °C | [1][7] |

| Solubility | Insoluble in water; Soluble in most organic solvents (e.g., acetone) | [1][2][8] |

Crystallographic Data

The crystal structure of ruthenocene has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pnma.[9][10]

| Crystallographic Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [7][9] |

| Space Group | Pnma | [7][9][10] |

| Unit Cell Dimensions | a = 7.13 Å | [7][9][10] |

| b = 8.99 Å | [7][9][10] | |

| c = 12.81 Å | [7][9][10] | |

| Molecules per Unit Cell (Z) | 4 | [7][9] |

| Molecular Conformation | Eclipsed (D₅h) | [1][5][9] |

| Ru-C Bond Distance | 2.21 Å | [7][9] |

| C-C Bond Distance (avg) | 1.43 Å | [7][9] |

Thermal Properties

Ruthenocene is a thermally stable compound that exhibits characteristic sublimation behavior.

Melting and Sublimation

Ruthenocene has a reported melting point in the range of 195-205°C.[1][3] However, a notable characteristic is its tendency to sublime at temperatures below its melting point.[6][11] Sublimation can be observed starting around 70°C and proceeds rapidly at 100-105°C under atmospheric pressure.[8] This property is often exploited for its purification.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows that ruthenocene is thermally stable and evaporates completely without significant decomposition under typical experimental conditions.[12] While some substituted ruthenocene derivatives may begin to decompose at temperatures as low as 95°C, the parent compound is robust.[12]

Vapor Pressure and Sublimation Enthalpy

The vapor pressure of ruthenocene has been measured using the Knudsen effusion method.[13] A pressure of 1 Pa is reached at approximately 55°C.[12] The enthalpy of sublimation has been determined to be in the range of 98.78 to 100.52 kJ/mol.[13]

| Thermal Property | Value | Temperature/Conditions | Reference(s) |

| Sublimation Start | ~70 °C | Atmospheric Pressure | [6][8] |

| Rapid Sublimation | 100 - 105 °C | Atmospheric Pressure | [8] |

| Enthalpy of Sublimation | 98.78 - 100.52 kJ/mol | 58 - 97 °C | [13] |

| Temperature for 1 Pa Pressure | 55 °C | N/A | [12] |

Experimental Protocols

Accurate characterization of ruthenocene's physical properties requires specific experimental procedures.

Synthesis and Purification Workflow

The synthesis of ruthenocene typically involves the reaction of a ruthenium salt with a cyclopentadienyl source, followed by purification. Sublimation is a highly effective method for obtaining pure ruthenocene.

Caption: Workflow for the synthesis and purification of ruthenocene.

Protocol for Sublimation Purification: [8]

-

Transfer the crude ruthenocene product to the bottom of a sublimation apparatus (e.g., a Petri dish).

-

Place the apparatus on a hot plate. Position a cold surface (e.g., a second Petri dish or a cold finger) above the crude product.

-

Slowly heat the apparatus. Condensation may initially form on the cold surface; this should be wiped away before sublimation begins.

-

Gradually increase the temperature to 70°C, where sublimation will start. Continue increasing the temperature to 100-105°C for rapid sublimation.

-

Pure ruthenocene will deposit as white or pale yellow crystals on the cold surface.

-

After sublimation is complete, turn off the heat and allow the apparatus to cool completely before carefully scraping the purified crystals from the cold surface.

Thermal Analysis Workflow

A combination of TGA and DSC is used to characterize the thermal stability and phase transitions of ruthenocene.

Caption: Logical workflow for the thermal analysis of ruthenocene.

Protocol for Thermogravimetric Analysis (TGA): [14]

-

Accurately weigh a small sample (typically 2-10 mg) of pure ruthenocene into a TGA crucible (e.g., alumina).

-

Place the crucible onto the instrument's high-precision microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Heat the sample at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., 30°C to 600°C).

-

Continuously record the sample's mass as a function of temperature.

-

Analyze the resulting thermogram to identify the onset temperature of mass loss, which corresponds to sublimation and/or decomposition.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the solid-state structure.

Protocol for X-ray Crystallography: [7]

-

Grow a suitable single crystal of ruthenocene, for instance, by slow evaporation from a benzene-ligroin solution.

-

Mount a small, well-formed crystal on a goniometer head.

-

Place the crystal in a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.

-

Process the raw data, including integration of reflection intensities and absorption corrections.

-

Solve the crystal structure using direct methods or Patterson methods to locate the heavy ruthenium atom, followed by Fourier analysis to find the lighter carbon and hydrogen atoms.

-

Refine the structural model using least-squares methods to obtain precise bond lengths, bond angles, and unit cell parameters.

Spectroscopic Properties

Spectroscopic techniques are essential for confirming the identity and purity of ruthenocene and for probing its molecular structure.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectra provide insight into the bonding within the ruthenocene molecule. The molecule has a D₅h symmetry in its eclipsed crystalline form.[5] Key vibrational modes include C-H stretching, ring breathing, ring tilting, and metal-ring stretching. Raman spectra of single crystals have been used to assign the molecular normal modes.[5][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the molecule, where all ten hydrogen atoms are chemically equivalent, the ¹H NMR spectrum of ruthenocene shows a single sharp singlet. Similarly, the ¹³C NMR spectrum also displays a single resonance, as all ten carbon atoms of the two cyclopentadienyl rings are equivalent.[6][11]

Conclusion

Solid ruthenocene is a well-characterized organometallic compound with distinct physical properties defined by its stable sandwich structure. Its thermal stability, well-defined crystal structure, and characteristic sublimation behavior are key parameters for its application in research and development. The experimental protocols and data presented in this guide provide a foundational resource for professionals working with this versatile molecule.

References

- 1. Ruthenocene - Wikipedia [en.wikipedia.org]

- 2. Ruthenocene [chemeurope.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ruthenocene | 1287-13-4 | TCI AMERICA [tcichemicals.com]

- 5. jct.ac.il [jct.ac.il]

- 6. summit.sfu.ca [summit.sfu.ca]

- 7. scispace.com [scispace.com]

- 8. summit.sfu.ca [summit.sfu.ca]

- 9. THE CRYSTAL STRUCTURE OF RUTHENOCENE (Journal Article) | OSTI.GOV [osti.gov]

- 10. jct.ac.il [jct.ac.il]

- 11. summit.sfu.ca [summit.sfu.ca]

- 12. Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds [mdpi.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Bis(cyclopentadienyl)ruthenium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene. Ruthenocene is an organometallic sandwich compound with a wide range of applications in catalysis, materials science, and medicinal chemistry. A thorough understanding of its solubility is crucial for its effective use in these fields, particularly in the design of homogeneous catalytic systems and in the formulation of potential therapeutic agents.

While specific quantitative solubility data for ruthenocene in various organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a detailed experimental protocol for the quantitative determination of its solubility.

General Solubility Profile

This compound is a pale yellow, crystalline solid. General observations from various sources indicate that it is soluble in most common organic solvents and is insoluble in water.[1][2] This behavior is consistent with its nonpolar molecular structure, where the ruthenium atom is symmetrically sandwiched between two cyclopentadienyl (B1206354) rings.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several organic solvents based on information gathered from scientific literature and chemical databases. This information is primarily derived from its use as a reactant or product in various chemical processes.

| Solvent | Qualitative Solubility | Note |

| General | ||

| Most Organic Solvents | Soluble[1][2] | Generally described as soluble in a wide range of organic media. |

| Water | Insoluble[1][2] | Consistently reported as insoluble in aqueous solutions. |

| Specific Solvents | ||

| Acetone | Soluble[3] | Used for extraction and purification, indicating good solubility. |

| Benzene | Soluble[4] | Employed as a solvent for dissolving the purified sublimate. |

| Tetrahydrofuran (THF) | Likely Soluble[4] | Utilized as a reaction solvent for the synthesis of ruthenocene. |

| 1,2-Dimethoxyethane | Likely Soluble[4] | Another solvent used in the synthesis of ruthenocene. |

| Dichloromethane | Likely Soluble | Expected to be soluble based on its general solubility in chlorinated solvents. |

| Toluene | Likely Soluble | Expected to be soluble due to its aromatic nature, similar to benzene. |

| Hexane | Likely Soluble | Expected to be soluble in nonpolar alkane solvents. |

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent at a specific temperature using the gravimetric method. This method is straightforward and relies on accurately weighing the mass of the solute that dissolves in a known mass or volume of the solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum desiccator

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the exact mass of the filtered saturated solution in the evaporation dish.

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of ruthenocene. Alternatively, use a vacuum desiccator to evaporate the solvent at room temperature.

-

Continue the evaporation process until all the solvent has been removed and a constant weight of the dried ruthenocene residue is achieved.

-

-

Data Analysis:

-

Measure the final mass of the evaporation dish containing the dried ruthenocene.

-

Calculate the mass of the dissolved ruthenocene by subtracting the initial mass of the empty evaporation dish.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved ruthenocene from the total mass of the filtered saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g), grams of solute per liter of solvent (g/L), or moles of solute per liter of solution (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of the solubility of this compound.

References

A Comparative Technical Guide to the Synthesis of Ruthenocene and Ferrocene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the synthesis of two prominent metallocenes: ruthenocene and ferrocene (B1249389). This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and visualizes the synthetic pathways and workflows.

Introduction

Ferrocene, with the formula Fe(C₅H₅)₂, is an organometallic compound consisting of two cyclopentadienyl (B1206354) rings bound to a central iron atom.[1] It is an orange solid with a camphor-like odor that is stable in air and soluble in most organic solvents.[1][2] Its remarkable stability, attributed to its 18-electron configuration, has made it a cornerstone of organometallic chemistry since its discovery in 1951.[1][3][4]

Ruthenocene, (C₅H₅)₂Ru, is the ruthenium analog of ferrocene and is a pale yellow, volatile solid.[5] First synthesized in 1952, it shares the same sandwich structure as ferrocene.[5][6] While analogous to ferrocene, ruthenocene exhibits some different chemical properties, such as its tendency to undergo two-electron oxidation changes.[6] The synthesis of ruthenocene often presents different challenges compared to ferrocene, primarily due to the nature of the ruthenium starting materials.[7]

Comparative Synthesis Data

The following tables summarize the key quantitative data for the common synthetic routes to ferrocene and ruthenocene, providing an at-a-glance comparison for researchers.

Table 1: Comparison of Reactants and Reaction Conditions

| Parameter | Ferrocene Synthesis | Ruthenocene Synthesis |

| Metal Source | Iron(II) chloride (FeCl₂) or Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)[3][8] | Ruthenium(III) chloride (RuCl₃)[7][9] |

| Cyclopentadienyl Source | Cyclopentadiene (B3395910) (C₅H₆)[3] | Cyclopentadiene (C₅H₆)[7] |

| Base/Reducing Agent | Potassium hydroxide (B78521) (KOH) or Sodium hydride (NaH)[3][10] | Zinc dust (Zn)[7] |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO), 1,2-Dimethoxyethane (DME), Tetrahydrofuran (THF)[3][8][10] | 95% Ethanol[7][11] |

| Reaction Temperature | Room temperature to reflux[10][12] | Room temperature[7][11] |

| Reaction Time | 1 - 1.5 hours[7][10] | 1.5 hours[7][11] |

Table 2: Comparison of Product Yield and Physical Properties

| Parameter | Ferrocene | Ruthenocene |

| Typical Yield | 67-84%[10] | 68%[7] |

| Appearance | Orange crystalline solid[1][13] | Pale yellow to white crystalline solid[5][14] |

| Melting Point | 172.5–174 °C[1][10] | 199–200 °C[7][9] |

| Purification Method | Sublimation or recrystallization[10][15] | Sublimation[7][11] |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of ferrocene and ruthenocene.

3.1. Synthesis of Ferrocene

This protocol is adapted from the reaction of iron(II) chloride with potassium cyclopentadienide (B1229720).[3][8]

Materials:

-

Potassium hydroxide (KOH)

-

1,2-Dimethoxyethane (DME)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Dimethyl sulfoxide (DMSO)

-

6 M Hydrochloric acid (HCl)

-

Ice

Procedure:

-

In a round-bottom flask, vigorously stir a mixture of finely ground potassium hydroxide in 1,2-dimethoxyethane.

-

Add freshly distilled cyclopentadiene to the flask and continue stirring to form the potassium cyclopentadienide anion. The formation of the anion is often indicated by a color change.[3]

-

In a separate flask, dissolve iron(II) chloride tetrahydrate in dimethyl sulfoxide. This may require gentle warming.[8]

-

Slowly add the iron(II) chloride solution to the cyclopentadienide mixture over a period of about 30 minutes with efficient stirring under a nitrogen atmosphere.[3]

-

After the addition is complete, continue to stir the reaction mixture for another 15 minutes.[3]

-

Pour the dark slurry into a beaker containing a mixture of crushed ice and 6 M hydrochloric acid to neutralize the excess potassium hydroxide.[3]

-

Collect the precipitated crude ferrocene by vacuum filtration and wash with water.[3]

-

The crude orange ferrocene can be purified by sublimation or recrystallization from a suitable solvent like hexane.[10][15] A typical yield is in the range of 73–84%.[10]

3.2. Synthesis of Ruthenocene

This protocol describes a convenient microscale synthesis using in situ reduction of ruthenium(III) chloride.[7]

Materials:

-

Ruthenium(III) chloride (RuCl₃)

-

Zinc dust (Zn)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Acetone

Procedure:

-

In a 50 mL round-bottom flask, deoxygenate 95% ethanol by bubbling nitrogen gas through it for at least 5 minutes.[11]

-

To the deoxygenated ethanol, add ruthenium(III) chloride, zinc dust, and freshly prepared cyclopentadiene under a nitrogen atmosphere.[7][11]

-

Stir the solution at room temperature for 1.5 hours under a nitrogen atmosphere. A blue hue may appear initially, indicating the formation of mixed-oxidation state ruthenium complexes.[7]

-

After the reaction period, remove the solvent using a rotary evaporator. The reaction is no longer air-sensitive at this point as ruthenocene is air-stable.[11]

-

Transfer the brown crude product to a petri dish for purification by sublimation.[7]

-

Place the petri dish on a hot plate and cover it with another petri dish lid, on top of which an ice-filled beaker is placed to act as a cold finger.[7]

-

Heat the setup to around 105 °C for rapid sublimation.[7][11]

-

Collect the fine, white crystals of ruthenocene that sublime onto the cold surface. A typical yield is around 68%, with a melting point of 199-200 °C.[7]

Visualized Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical transformations and the general experimental workflows for the synthesis of both metallocenes.

Caption: Chemical pathway for the synthesis of Ferrocene.

Caption: Chemical pathway for the synthesis of Ruthenocene.

Caption: Comparative workflow for Ferrocene and Ruthenocene synthesis.

Conclusion

The synthesis of ferrocene is a well-established and high-yielding process, typically involving the straightforward reaction of a cyclopentadienyl anion source with an iron(II) salt. In contrast, the synthesis of ruthenocene requires an additional in situ reduction step from a more common ruthenium(III) precursor. While both syntheses can be accomplished with good yields, the choice of reagents and the specific reaction conditions differ significantly. This guide provides the necessary detailed information for researchers to select and perform the appropriate synthesis for their specific needs in drug development and other scientific endeavors.

References

- 1. Ferrocene - Wikipedia [en.wikipedia.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. azom.com [azom.com]

- 4. britannica.com [britannica.com]

- 5. Ruthenocene - Wikipedia [en.wikipedia.org]

- 6. Ruthenocene [chemeurope.com]

- 7. summit.sfu.ca [summit.sfu.ca]

- 8. odinity.com [odinity.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. summit.sfu.ca [summit.sfu.ca]

- 12. magritek.com [magritek.com]

- 13. Ferrocene | C5H5FeC5H5 | CID 10219726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. Lab Report on Synthesis of Ferrocene [art-xy.com]

Stability of Bis(cyclopentadienyl)ruthenium Under Air: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene ((C₅H₅)₂Ru), is a metallocene analogous to the well-studied ferrocene (B1249389). Its robust chemical and thermal properties, coupled with unique electrochemical behavior, have made it a compound of interest in catalysis, materials science, and medicinal chemistry. For professionals in drug development and other scientific fields, a thorough understanding of the stability of ruthenocene under ambient atmospheric conditions is crucial for its proper handling, storage, and application. This technical guide provides an in-depth analysis of the stability of ruthenocene in the presence of air, summarizing available data, outlining experimental protocols for stability assessment, and detailing its degradation pathways.

Qualitative and Quantitative Stability Assessment

Ruthenocene in its solid state is widely regarded as a pale yellow, volatile solid that is stable in air.[1][2] This stability allows for its handling and storage under normal atmospheric conditions without the need for a strictly inert environment. However, solutions of ruthenocene may exhibit slow degradation upon prolonged exposure to air.[3]

The primary mode of degradation for ruthenocene in the presence of air is oxidation.[1] Unlike ferrocene, which undergoes a reversible one-electron oxidation, ruthenocene typically exhibits an irreversible two-electron oxidation process. However, under certain conditions with weakly coordinating anions, a one-electron oxidation to the ruthenocenium ion, [Ru(C₅H₅)₂]⁺, can occur.[1][4] This ruthenocenium cation is a highly reactive 17-electron species that is susceptible to further reactions to regain a stable 18-electron configuration.[4][5]

Quantitative Stability Data

While qualitative descriptions of ruthenocene's air stability are abundant, specific quantitative data on its decomposition rate under ambient air and light are not extensively reported in the literature. The available quantitative data primarily pertains to its thermal stability at elevated temperatures, which is a testament to its robust nature.

| Parameter | Compound | Conditions | Observation | Reference |

| Thermal Stability | Ruthenocene | Isothermal Thermogravimetry (95 °C, inert gas flow) | Evaporated completely without significant decomposition (<2% residue) | [3] |

| Onset of Decomposition | Ruthenocene-containing polymers | Thermogravimetric Analysis (TGA) | ~310 °C | [3] |

| Melting Point | Ruthenocene | Standard | 195-200 °C | [1] |

Degradation Pathway

The degradation of ruthenocene in the presence of air is primarily an oxidative process. The key steps involved are outlined below.

The initial step is the oxidation of the ruthenium center from Ru(II) to Ru(III), forming the ruthenocenium ion. This species is highly reactive and can undergo various subsequent reactions, including dimerization or reaction with nucleophiles present in the environment, ultimately leading to decomposition products such as ruthenium oxides.[4][5][6]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of ruthenocene under air, a long-term stability study can be designed. The following protocols outline methodologies using common analytical techniques.

Long-Term Solid-State Stability Study

This protocol is designed to evaluate the stability of solid ruthenocene when exposed to air and light over an extended period.

Methodology:

-

Sample Preparation: A batch of high-purity ruthenocene is divided into multiple aliquots in separate, loosely capped vials to allow for air exposure.

-

Storage Conditions: Vials are stored under controlled conditions. A typical stability study as per ICH guidelines would involve long-term testing at 25 °C ± 2 °C / 60% RH ± 5% RH.[7][8][9][10] To assess photostability, a set of samples should be exposed to a light source, while a control set is kept in the dark.

-

Time Points: Aliquots are analyzed at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analytical Methods:

-

UV-Vis Spectroscopy: A solution of the aged sample is prepared in a suitable solvent (e.g., cyclohexane). The appearance of new absorption bands or changes in the intensity of characteristic ruthenocene peaks can indicate degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded. The appearance of new signals or a decrease in the integration of the cyclopentadienyl (B1206354) proton signal relative to an internal standard can be used for quantitative analysis of degradation.[11][12][13]

-

Mass Spectrometry: To identify potential degradation products.

-

-

Data Analysis: The spectral data from each time point is compared to the initial (T=0) data to determine the extent of degradation.

Solution-State Stability Study

This protocol assesses the stability of ruthenocene in solution when exposed to air.

Methodology:

-

Solution Preparation: A stock solution of ruthenocene is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Exposure: The solution is stored in a container that allows for air exposure (e.g., a loosely capped flask) and stirred at a constant temperature.

-

Monitoring: The solution is monitored in real-time or at regular intervals using UV-Vis spectroscopy.[14][15][16][17][18] A decrease in the absorbance of the characteristic ruthenocene peaks over time indicates degradation.

-

Kinetic Analysis: The data can be used to determine the rate of decomposition under the specific conditions.

Comparative Stability with Ferrocene

Ruthenocene is isoelectronic with ferrocene and shares a similar sandwich structure.[1] However, their electrochemical properties and, consequently, their stability towards oxidation differ. The oxidation of ruthenocene is generally more difficult than that of ferrocene. This is reflected in their redox potentials.

For substituted metallocenes, such as decamethylruthenocene (B15500432) and decamethylferrocene, the oxidized decamethylruthenocenium cation is known to be more stable than the corresponding ferrocenium (B1229745) cation, particularly in the presence of nucleophiles.[19][20] This increased stability is attributed to the electron-donating methyl groups, which make the ruthenium center less electrophilic.

Handling and Storage Recommendations

Based on its known stability, the following handling and storage procedures are recommended for ruthenocene:

-

Handling: Handle in a well-ventilated place. While solid ruthenocene is air-stable, avoiding the generation of dust is recommended.[6][21]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][21] Protection from prolonged exposure to strong light is also advisable to prevent potential photolytic degradation.

Conclusion

This compound is a robust organometallic compound that exhibits significant stability in its solid form under ambient air. Its primary degradation pathway is oxidation, which is more prevalent in solution. For applications requiring long-term stability, particularly in solution or in the presence of potential nucleophiles, an understanding of its oxidative chemistry is essential. While quantitative data on its ambient air degradation is scarce, the available information on its thermal and electrochemical properties confirms its high stability. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own quantitative stability assessments tailored to their specific applications.

References

- 1. Ruthenocene - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. isoflex.com [isoflex.com]

- 7. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 10. database.ich.org [database.ich.org]

- 11. spectroscopyeurope.com [spectroscopyeurope.com]

- 12. ethz.ch [ethz.ch]

- 13. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. wepub.org [wepub.org]

- 17. metrohm.com [metrohm.com]

- 18. UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degradation | Metrohm [metrohm.com]

- 19. summit.sfu.ca [summit.sfu.ca]

- 20. benchchem.com [benchchem.com]

- 21. echemi.com [echemi.com]

Technical Guide: Bis(cyclopentadienyl)ruthenium (Ruthenocene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(cyclopentadienyl)ruthenium, also known as ruthenocene, is an organometallic compound with the chemical formula (C₅H₅)₂Ru.[1] This metallocene has garnered significant interest within the scientific community due to its unique electrochemical properties, stability, and potential applications in catalysis, materials science, and, increasingly, in the field of medicinal chemistry as a potential therapeutic agent. This document provides a comprehensive overview of the core technical aspects of ruthenocene, including its chemical and physical properties, key experimental protocols for its synthesis and characterization, and an exploration of its emerging role in drug development.

Chemical and Physical Properties

Ruthenocene is a stable, yellow crystalline solid.[2] It is structurally analogous to ferrocene, with a ruthenium atom "sandwiched" between two parallel cyclopentadienyl (B1206354) rings. This structure contributes to its remarkable stability and its rich electrochemistry. Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1287-13-4 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₀Ru | [1][3] |

| Molecular Weight | 231.26 g/mol | [1][3] |

| EC Number | 215-065-2 | [4][5] |

| MDL Number | MFCD00001442 | [1][4] |

| Appearance | Light yellow crystalline solid | [2] |

| Melting Point | 199-201 °C | |

| Boiling Point | 250 °C (sublimes) | |

| Solubility | Soluble in organic solvents (e.g., toluene, THF, dichloromethane), insoluble in water |

Synthesis and Characterization

The synthesis of ruthenocene is typically achieved through the reaction of ruthenium trichloride (B1173362) with cyclopentadienyl sodium. A generalized experimental protocol is provided below.

Experimental Protocol: Synthesis of Ruthenocene

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Sodium cyclopentadienide (B1229720) (NaC₅H₅) solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Hexane

-

Standard laboratory glassware and Schlenk line apparatus

Procedure:

-

A solution of sodium cyclopentadienide in THF is prepared by reacting sodium metal with freshly cracked cyclopentadiene (B3395910) monomer in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Ruthenium(III) chloride hydrate is dissolved in THF in a separate Schlenk flask.

-

The sodium cyclopentadienide solution is slowly added to the ruthenium chloride solution at room temperature with vigorous stirring.

-

The reaction mixture is stirred overnight at room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is treated with concentrated HCl to remove any unreacted starting materials.

-

The crude product is extracted with hexane.

-

The organic layer is washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield crude ruthenocene.

-

The product can be further purified by sublimation or recrystallization from a suitable solvent like hexane.

Characterization: The identity and purity of the synthesized ruthenocene can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will show characteristic peaks for the cyclopentadienyl protons and carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of ruthenocene should be observed.

-

Infrared (IR) Spectroscopy: Characteristic C-H and C-C stretching and bending vibrations of the cyclopentadienyl rings can be identified.

-

Elemental Analysis: The percentage composition of carbon, hydrogen, and ruthenium should match the calculated values for C₁₀H₁₀Ru.

Applications in Drug Development

The unique properties of ruthenocene have made it an attractive scaffold for the design of novel therapeutic agents. Its stability in biological environments and its ability to undergo reversible redox reactions are particularly advantageous.

Anticancer Properties

A significant area of research focuses on the development of ruthenocene-based anticancer drugs. The proposed mechanism of action often involves the generation of reactive oxygen species (ROS) upon cellular uptake and subsequent redox cycling, leading to oxidative stress and apoptosis in cancer cells.

Below is a conceptual signaling pathway illustrating the proposed anticancer mechanism of a hypothetical ruthenocene-based drug.

Caption: Proposed anticancer mechanism of a ruthenocene derivative.

Bioorganometallic Chemistry

The derivatization of the cyclopentadienyl rings of ruthenocene allows for the attachment of various bioactive ligands. This modularity enables the development of targeted drug delivery systems and multifunctional therapeutic agents.

The following diagram illustrates a generalized workflow for the synthesis of a functionalized ruthenocene derivative for biological evaluation.

Caption: General workflow for developing ruthenocene-based therapeutics.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile organometallic compound with significant potential in various scientific and industrial fields. Its unique chemical and electrochemical properties, coupled with its relative stability, make it a valuable building block in materials science and an exciting platform for the development of novel therapeutics, particularly in the area of anticancer drug design. Further research into the biological activity and mechanisms of action of ruthenocene derivatives is warranted to fully realize their therapeutic potential.

References

Theoretical Insights into the Aromaticity of Ruthenocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenocene, (C₅H₅)₂Ru, a member of the metallocene family, has long been a subject of interest due to its unique electronic structure and chemical reactivity. Its aromatic character, a key determinant of its stability and reaction pathways, has been extensively investigated through theoretical and computational chemistry. This technical guide provides an in-depth analysis of the theoretical studies on ruthenocene's aromaticity, presenting quantitative data, detailed computational protocols, and visual representations of the underlying concepts and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the fundamental properties of this intriguing organometallic compound.

Core Concepts in Aromaticity Assessment

The aromaticity of a molecule is a concept used to describe its enhanced stability, distinct magnetic properties, and specific reactivity, arising from a cyclic delocalization of π-electrons. In theoretical chemistry, aromaticity is not a directly observable quantity but is inferred from various computed indices. The most common criteria for assessing aromaticity are:

-

Energetic Criteria: These are based on the quantification of the stabilization energy gained from cyclic electron delocalization. Aromatic Stabilization Energy (ASE) is a key metric in this category.

-

Geometric Criteria: Aromatic compounds tend to have equalized bond lengths within the cyclic system. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index.

-

Magnetic Criteria: Aromatic molecules exhibit a characteristic response to an external magnetic field, inducing a diatropic ring current. The Nucleus-Independent Chemical Shift (NICS) is the most popular magnetic descriptor of aromaticity.

Quantitative Analysis of Ruthenocene's Aromaticity

Theoretical studies employing Density Functional Theory (DFT) have been instrumental in quantifying the aromaticity of ruthenocene. The following tables summarize key quantitative data from various computational investigations. It is important to note that the calculated values can vary depending on the level of theory (functional and basis set) employed.

| Aromaticity Index | Calculated Value (ppm) | Computational Level | Reference / Note |

| NICS(0) | Varies | Different DFT functionals | [1] |

| NICS(1) | Varies | Different DFT functionals | [2] |

| NICS(1)zz | Varies | Different DFT functionals | [2] |

Table 1: Nucleus-Independent Chemical Shift (NICS) Values for Ruthenocene. NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at 1 Å above the ring plane (NICS(1)). The zz component (NICS(1)zz) is often considered a better indicator of π-aromaticity. Negative NICS values are indicative of aromaticity. A comparative study has shown that the choice of DFT functional significantly impacts the calculated Ru-Cp distance, which in turn can influence the NICS values[1].

| Aromaticity Index | Calculated Value | Computational Level | Reference / Note |

| HOMA | Not explicitly found for ruthenocene | Various | While HOMA is a common index, specific values for ruthenocene were not found in the surveyed literature. For comparison, the HOMA value for the cyclopentadienyl (B1206354) anion is high, indicating significant aromaticity. |

Table 2: Harmonic Oscillator Model of Aromaticity (HOMA) for Ruthenocene. HOMA values range from 0 for non-aromatic systems to 1 for fully aromatic systems.

| Aromaticity Index | Calculated Value (kcal/mol) | Computational Level | Reference / Note |

| ASE | Not explicitly found for ruthenocene | Various | Similar to HOMA, specific ASE values for ruthenocene are not readily available in the reviewed literature. The calculation of ASE for metallocenes is complex due to the contribution of the metal-ligand bonding to the overall stability. |

Table 3: Aromatic Stabilization Energy (ASE) of Ruthenocene. ASE quantifies the extra stability of a cyclic conjugated system compared to an appropriate acyclic reference.

Detailed Computational Protocols

The following sections outline the typical computational methodologies used in the theoretical study of ruthenocene's aromaticity.

Geometry Optimization

A crucial first step in any computational study is to obtain an accurate molecular geometry.

-

Software: Gaussian, ORCA, ADF, etc.

-

Method: Density Functional Theory (DFT) is the most common method.

-

Functionals: A variety of functionals have been used, including B3LYP, PBE0, and M06-2X. The choice of functional can influence the calculated geometric parameters, such as the Ru-Cp distance[1].

-

Basis Set: A good quality basis set is essential for accurate results. For ruthenium, effective core potentials (ECPs) like LANL2DZ are often used for the core electrons, while the valence electrons are described by a more flexible basis set (e.g., 6-31G(d) or def2-SVP for C and H, and a corresponding valence basis set for Ru).

-

Procedure:

-

Define the initial molecular structure of ruthenocene, typically in a high-symmetry conformation (e.g., D5h or D5d).

-

Perform a geometry optimization calculation without any symmetry constraints to find the minimum energy structure.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a minimum.

-

Calculation of Aromaticity Indices

Once the optimized geometry is obtained, various aromaticity indices can be calculated.

-

Software: Gaussian, ORCA, etc.

-

Method: The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework.

-

Procedure:

-

Use the optimized geometry from the previous step.

-

Perform a single-point energy calculation with the NMR keyword to compute the magnetic shielding tensors.

-

To calculate NICS, a "ghost atom" (Bq) with no basis functions and no charge is placed at the desired location (e.g., the center of the cyclopentadienyl ring for NICS(0) or 1 Å above the ring for NICS(1)).

-

The NICS value is the negative of the isotropic magnetic shielding calculated at the position of the ghost atom.

-

-

Software: A program or script that can process bond lengths from a computational output file (e.g., Multiwfn).

-

Procedure:

-

Extract the C-C bond lengths of the cyclopentadienyl ring from the optimized geometry output.

-

Use the HOMA formula to calculate the index. This requires reference bond lengths for idealized single and double bonds, which are specific to the bond type.

-

-

Method: ASE is typically calculated using isodesmic or homodesmotic reactions. This involves calculating the energies of ruthenocene and a set of reference molecules.

-

Procedure:

-

Define a balanced chemical reaction where the number and types of bonds are conserved on both sides, with the cyclic delocalization being the only major difference.

-

Optimize the geometries and calculate the electronic energies of all species in the reaction at the same level of theory.

-

The ASE is the difference in the total electronic energies between the products and reactants.

-

Visualization of Theoretical Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflow of a typical computational study on ruthenocene aromaticity and the conceptual relationships between different aromaticity criteria.

Conclusion

The aromaticity of ruthenocene is a well-established concept, strongly supported by a wealth of theoretical studies. Computational chemistry provides powerful tools to quantify this property through various indices, with NICS being the most commonly reported. While the absolute values of these indices can be sensitive to the chosen computational methodology, the qualitative picture of ruthenocene as an aromatic molecule is consistent across different levels of theory. This technical guide has summarized the key quantitative findings, provided detailed computational protocols, and visualized the workflow and concepts central to the theoretical investigation of ruthenocene's aromaticity. This information is vital for a deeper understanding of the electronic structure and reactivity of ruthenocene and can aid in the rational design of new ruthenocene-based compounds for various applications, including in the field of drug development.

References

Initial Investigations into the Reactivity of Ruthenocene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the initial investigations into the reactivity of ruthenocene, a metallocene that has garnered significant interest due to its unique chemical properties and potential applications. Following its synthesis in 1952, research quickly established its aromatic character, leading to a variety of studies on its behavior in electrophilic aromatic substitution, metalation, and oxidation reactions. This document summarizes key findings from these early studies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemistry and drug development.

Introduction

Ruthenocene, (C₅H₅)₂Ru, is an organometallic compound composed of a ruthenium atom sandwiched between two cyclopentadienyl (B1206354) rings.[1] First synthesized by Geoffrey Wilkinson in 1952, it is a pale yellow, volatile solid.[1][2] Structurally, ruthenocene is closely related to ferrocene, though it crystallizes in an eclipsed conformation rather than the staggered conformation of ferrocene.[1] This structural difference is attributed to the larger ionic radius of ruthenium, which increases the distance between the cyclopentadienyl rings and reduces steric hindrance.[1] Early investigations quickly revealed that ruthenocene exhibits aromatic character, undergoing a range of substitution reactions similar to those of ferrocene.[2] This guide focuses on these initial explorations of ruthenocene's reactivity, providing a foundational understanding for its application in modern research and development.

Synthesis of Ruthenocene

The initial synthesis of ruthenocene was achieved by Geoffrey Wilkinson through the reaction of ruthenium trisacetylacetonate with an excess of cyclopentadienylmagnesium bromide.[2] A more common and higher-yielding laboratory preparation involves the reaction of sodium cyclopentadienide (B1229720) with ruthenium trichloride (B1173362) in a suitable solvent like 1,2-dimethoxyethane (B42094).[2]

Synthesis Data

| Precursors | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Ruthenium(III) acetylacetonate, Cyclopentadienylmagnesium bromide | - | - | 20 | - | --INVALID-LINK-- |

| Ruthenium trichloride, Sodium cyclopentadienide | - | 1,2-Dimethoxyethane | 56-69 | 199-200 | --INVALID-LINK-- |

| Ruthenium(III) chloride, Zinc dust, Cyclopentadiene (B3395910) | - | 95% Ethanol | 68 | 199-200 | --INVALID-LINK-- |

Experimental Protocol: Synthesis from Ruthenium Trichloride and Sodium Cyclopentadienide

This procedure is adapted from Organic Syntheses.[2]

Materials:

-

Ruthenium trichloride (RuCl₃)

-

Sodium metal

-

Cyclopentadiene (freshly cracked)

-

1,2-Dimethoxyethane (anhydrous)

-

Nitrogen gas (prepurified)

-

Activated alumina

Procedure:

-